molecular formula C12H22O B144297 Geosmin CAS No. 19700-21-1

Geosmin

Cat. No. B144297
CAS RN: 19700-21-1
M. Wt: 182.3 g/mol
InChI Key: JLPUXFOGCDVKGO-TUAOUCFPSA-N
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Description

Geosmin is an irregular sesquiterpenoid, produced from the universal sesquiterpene precursor farnesyl pyrophosphate . It has a distinct earthy or musty odor, which most people can easily smell . The geosmin odor detection threshold in humans is very low, ranging from 0.006 to 0.01 micrograms per liter in water . Geosmin is also responsible for the earthy taste of beetroots and a contributor to the strong scent (petrichor) that occurs in the air when rain falls after a spell of dry weather or when soil is disturbed .


Synthesis Analysis

Geosmin is produced by various blue-green algae (cyanobacteria) and filamentous bacteria in the class Actinomyces, and also some other prokaryotes and eukaryotes . The main genera in the cyanobacteria that have been shown to produce geosmin include Anabaena, Phormidium, and Planktothrix, while the main genus in the Actinomyces that produces geosmin is Streptomyces . In 2006, geosmin was biosynthesized by a bifunctional Streptomyces coelicolor enzyme . A study focused on the design and synthesis of several Geosmin derivatives, which maintain the whole Geosmin structure as much as possible and contain a spacer arm with an active group at the end .


Molecular Structure Analysis

In chemical terms, geosmin is a bicyclic alcohol with formula C12H22O, a derivative of decalin . Its name is derived from the Ancient Greek words geō- (γεω-), meaning “earth”, and osmḗ (ὀσμή), meaning "smell" . The molecular structure of geosmin is trans-1, 10-dimethyl-trans-9-decalol .


Chemical Reactions Analysis

The degradation profile as well as the intermediates formed during the photocatalytic degradation of geosmin was monitored in an effort to obtain a better understanding of the pathway of degradation . Photocatalysis of geosmin in the presence of radical scavengers reduced reaction rate constants from 0.09 min (-1) to 0.055 min (-1) indicating that hydrogen radical induced degradation is dominant over reactive electron-hole pairs on the catalyst surface .


Physical And Chemical Properties Analysis

Geosmin has a molar mass of 182.307 g·mol −1, a melting point of 78 to 82 °C (172 to 180 °F; 351 to 355 K), and a boiling point of 270 to 271 °C (518 to 520 °F; 543 to 544 K) . It is a volatile, organic compound that is formed especially by soil-dwelling bacteria (such as streptomyces) and aquatic cyanobacteria .

Scientific Research Applications

Electrophysiological Studies

Geosmin’s distinct earthy smell can elicit strong electrophysiological responses in olfactory receptors, which researchers can use to study sensory neuron behavior and signal transduction mechanisms .

Aquaculture Management

Studies have investigated geosmin’s impact on aquaculture, examining its distribution, residual levels in cultured water, and the influence of aquaculture practices on its production. This research is crucial for assessing taste and odor (T&O) risks in aquaculture environments .

Water Source Management

Predicting geosmin concentration at different depths of lakes is vital for water management. Machine learning models can help analyze the relationships between geosmin levels, phytoplankton abundance, and environmental variables to maintain water quality .

Biosynthesis Mechanism Analysis

Understanding the biosynthesis of geosmin by bacterial geosmin synthase is a significant area of research. Detailed studies on the cyclisation mechanism from FPP (Farnesyl pyrophosphate) to geosmin are ongoing to unravel the stereo-chemical course of this reaction .

Odor Mitigation in Drinking Water

Research into the reduction of geosmin in drinking water has shown that certain algaecide applications can convert geosmin into an odorless product, argosmin. This represents a novel approach to removing geosmin and improving water quality .

Safety And Hazards

Geosmin should be stored in original tightly closed container . It is recommended to provide adequate ventilation, wear appropriate personal protective equipment, and observe good industrial hygiene practices .

Future Directions

Geosmin has been found to be extraordinarily relevant to some insects, but the reasons for this are not yet fully understood . A stinging assay showed that the defensive behaviour elicited by the bee’s alarm pheromone component isoamyl acetate (IAA) is strongly suppressed by geosmin . This suggests that molecular signaling may affect microbial predator-prey interactions in a manner similar to that of the well-studied visual markers of poisonous animal prey .

properties

IUPAC Name

(4S,4aS,8aR)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/t10-,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPUXFOGCDVKGO-TUAOUCFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C1(CCCC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@@]2([C@@]1(CCCC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801024112
Record name Geosmin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Geosmin

CAS RN

19700-21-1
Record name Geosmin
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Geosmin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Geosmin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4S-(4α,4aα,8aβ)]-octahydro-4,8a-dimethyl-4a(2H)-naphthol
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Record name GEOSMIN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18,800
Citations
F Jüttner, SB Watson - Applied and environmental microbiology, 2007 - Am Soc Microbiol
The majority of all biologically caused taste-and-odor outbreaks in drinking water characterized worldwide are caused by microbial production of ()-geosmin [()-(4S, 4aS, 8aR)-4, …
Number of citations: 538 journals.asm.org
NN Gerber, HA Lechevalier - Applied microbiology, 1965 - Am Soc Microbiol
… , pure geosmin was isolated in milligram amounts by gas chromatography. Geosmin is a … of concentrated hydrochloric acid to one batch of crude geosmin (from 9 liters of whole broth) in …
Number of citations: 646 journals.asm.org
G Izaguirre, WD Taylor - Water science and technology, 2004 - iwaponline.com
A guide to confirmed geosmin- and MIB-producing cyanobacteria isolated in the United States is being prepared. This document will include 41 different species or morphologically …
Number of citations: 153 iwaponline.com
GA Burlingame, RM Dann… - Journal‐American Water …, 1986 - Wiley Online Library
… geosmin, and powdered activated carbon in the treatment train further reduced the geosmin phia. … of the diminished the impact of geosmin on the taste and odor of Philadelphia’ s water. …
Number of citations: 100 awwa.onlinelibrary.wiley.com
G Izaguirre, CJ Hwang, SW Krasner… - Applied and …, 1982 - Am Soc Microbiol
… Geosmin is a metabolite of many actinomycetes of the genus Streptomyces, and … on geosmin has focused on these organisms (for a recent review, see reference 4). However, geosmin …
Number of citations: 381 journals.asm.org
S Mustapha, JO Tijani, MM Ndamitso… - Environmental …, 2021 - Springer
The exposure to geosmin (GSM) and 2-methylisoborneol (2-MIB) in water has caused a negative impact on product reputation and customer distrust. The occurrence of these …
Number of citations: 32 link.springer.com
L Guttman, J van Rijn - Aquaculture, 2008 - Elsevier
… that MIB production exceeded geosmin production under all … and subsequent production of geosmin and MIB in the system. … of geosmin and MIB accumulation in recirculating systems. …
Number of citations: 120 www.sciencedirect.com
A Saito, T Tokuyama, A Tanaka, T Oritani, K Fuchigami - Water research, 1999 - Elsevier
One of the musty odour components in drinking water, (-)-geosmin was microbiologically degraded with the backwash water collected from a biological filter pilot plant at Lake Biwa (…
Number of citations: 74 www.sciencedirect.com
JT Wu, F Jüttner - Water Science and Technology, 1988 - iwaponline.com
… The major part of geosmin produced by this cyanobacterium was bound in the cells. Less than 1% of the total geosmin was released. The content of geosmin in cells varied with culture …
Number of citations: 69 iwaponline.com
DE Cane, X He, S Kobayashi, S Ōmura… - The Journal of …, 2006 - nature.com
Geosmin (1) is responsible for the characteristic odor of moist soil. The Gram-positive soil bacterium Streptomyces avermitilis produces geosmin (1) as well as its precursor …
Number of citations: 147 www.nature.com

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